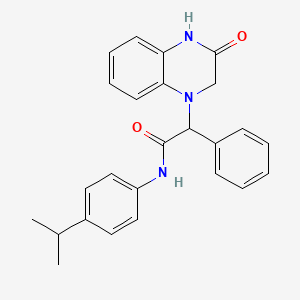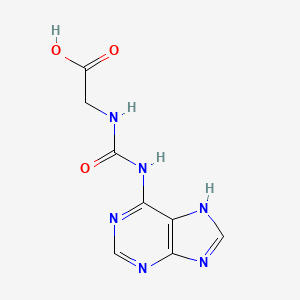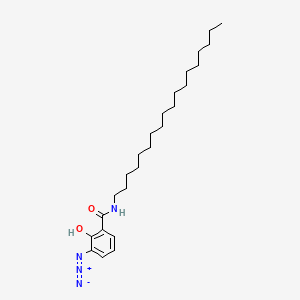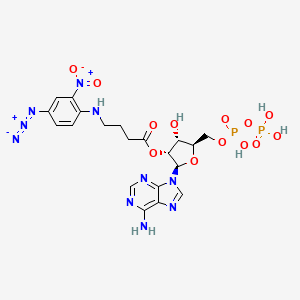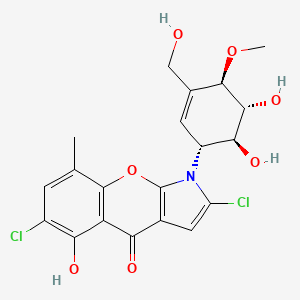
Pyralomicin 1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyralomicin 1a is a natural product found in Nonomuraea spiralis with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis
Biosynthesis of Pyralomicin 1a : A study by (Kawamura et al., 1996) revealed that this compound's benzopyranopyrrole unit is derived from acetate, propionate, proline, and the cyclitol unit from glucose metabolites. The 4'-O-CH3 component originates from methionine's S-CH3 group.
Structural Determination : Another study by (Kawamura et al., 1996) conducted extensive NMR spectral analyses to determine the structures of pyralomicins, including 1a.
Genetic Insights : Flatt et al. (2013) identified the biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis IMC A-0156. The cluster includes nonribosomal peptide synthetases and polyketide synthases, essential for forming the benzopyranopyrrole core unit and tailoring enzymes for modifications. Disruption of the N-glycosyltransferase gene abolished pyralomicin production, underscoring its significance in biosynthesis (Flatt et al., 2013).
Cyclitol Moiety Biosynthesis : Naganawa et al. (2002) focused on the biosynthetic pathway leading to this compound's cyclitol moiety. They discovered that 2-epi-5-epi-valiolone is a direct precursor, suggesting specific activation or a substrate-channeling mechanism in its transformation (Naganawa et al., 2002).
Absolute Configuration : The absolute configurations of this compound were determined through X-ray crystallographic analyses, providing critical insights into its structural properties (Kawamura et al., 1997).
Production and Taxonomy
Production and Isolation : Kawamura et al. (1995) reported on the production and isolation of pyralomicins, including this compound, from Actinomadura spiralis, highlighting its physico-chemical and biological properties (Kawamura et al., 1995).
Taxonomy and Producing Organism : Another work by Kawamura et al. (1996) described the taxonomy of Microtetraspora spiralis, the organism responsible for producing pyralomicins. This included an analysis of the strain's characteristics, contributing to a better understanding of the antibiotic's source (Kawamura et al., 1996).
Eigenschaften
CAS-Nummer |
139636-03-6 |
|---|---|
Molekularformel |
C20H19Cl2NO7 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
JPPZZIRKTBZEAJ-JLBIYAHBSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl |
SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
Andere CAS-Nummern |
139636-03-6 |
Synonyme |
pyralomicin 1a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
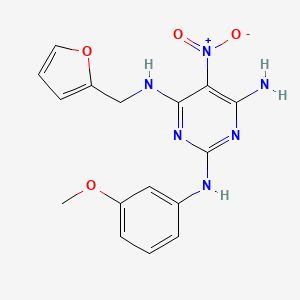

![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
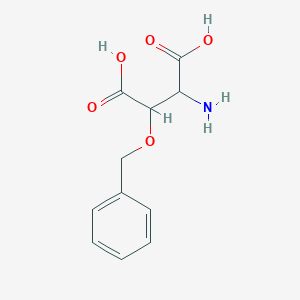
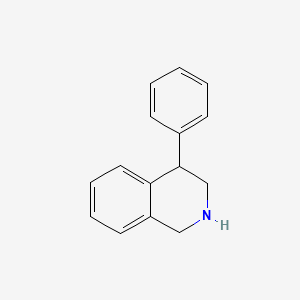
![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
